molecular formula C5H3F3N2O2 B6198042 1-(trifluoromethyl)-1H-imidazole-4-carboxylic acid CAS No. 2680533-39-3

1-(trifluoromethyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B6198042
CAS No.: 2680533-39-3
M. Wt: 180.08 g/mol
InChI Key: JQBRMQLXDMTJEU-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-1H-imidazole-4-carboxylic acid (CAS 2680533-39-3) is a versatile chemical scaffold in medicinal chemistry and drug discovery research. This compound features a molecular formula of C 5 H 3 F 3 N 2 O 2 and a molecular weight of 180.08 g/mol . The presence of both a carboxylic acid functional group and a trifluoromethyl-substituted nitrogen in the imidazole ring makes it a valuable precursor for the synthesis of more complex molecules via amide coupling reactions and other derivatization strategies . Its primary research value lies in its role as a key intermediate for constructing novel bioactive compounds. While direct biological data for this specific molecule is limited in the public domain, its core structure is integral to several active research areas. Notably, closely related N -substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives have been designed, synthesized, and evaluated as potent p38 MAP kinase inhibitors, showing significant anti-inflammatory activity in vitro . Furthermore, 1,5-diaryl-1H-imidazole-4-carboxylic acid analogs have been investigated for their potential to inhibit the HIV-1 integrase-LEDGF/p75 protein-protein interaction, representing a promising approach in antiviral research . Researchers can leverage the reactivity of this compound to develop new potential therapeutic agents. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2680533-39-3

Molecular Formula

C5H3F3N2O2

Molecular Weight

180.08 g/mol

IUPAC Name

1-(trifluoromethyl)imidazole-4-carboxylic acid

InChI

InChI=1S/C5H3F3N2O2/c6-5(7,8)10-1-3(4(11)12)9-2-10/h1-2H,(H,11,12)

InChI Key

JQBRMQLXDMTJEU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN1C(F)(F)F)C(=O)O

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Trifluoromethyl 1h Imidazole 4 Carboxylic Acid

Strategies for the Construction of the 1H-Imidazole Ring System

The imidazole (B134444) scaffold is a fundamental heterocyclic motif in medicinal chemistry and materials science. Its synthesis has been the subject of extensive research, leading to a variety of robust methods for its construction. These methods range from classical condensation reactions to modern catalyzed and multi-component approaches.

Cyclization Reactions Utilizing Diverse Precursors

Cyclization reactions form the cornerstone of imidazole synthesis, involving the condensation of multiple components to form the five-membered ring. A classic and widely utilized method is the Radziszewski reaction, which typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil), an aldehyde, and ammonia (B1221849). This one-pot synthesis provides a straightforward route to tri-substituted imidazoles.

Modern variations of cyclization strategies employ a wide array of starting materials. For instance, α-haloketones can react with amidines in a condensation reaction to yield imidazoles. Another approach involves the reaction of α-hydroxyketones with formamide under heating, known as the Bredereck reaction. More recent protocols have reported the cyclization of amido-nitriles to form disubstituted imidazoles under mild conditions, tolerant of various functional groups including aryl halides and other heterocycles. This latter reaction is proposed to proceed via a nickel-catalyzed addition to the nitrile, followed by tautomerization and dehydrative cyclization.

Cyclization Method Precursors Typical Catalyst/Conditions Product Substitution
Radziszewski Reaction1,2-Dicarbonyl, Aldehyde, Ammonia sourceHeat, various catalysts2,4,5-Trisubstituted
From α-Haloketonesα-Haloketone, AmidineBase1,2,4,5-Tetrasubstituted
Bredereck Reactionα-Hydroxyketone, FormamideHeat4,5-Disubstituted
From Amido-nitrilesAmido-nitrileNickel catalyst2,4-Disubstituted

Multi-Component Reactions for Imidazole Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single operation to form a complex product, minimizing waste and simplifying purification processes. Several MCRs have been developed for the assembly of the imidazole scaffold.

A common four-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and an ammonium (B1175870) salt (like ammonium acetate). organic-chemistry.org This approach allows for the creation of highly substituted imidazoles with significant molecular diversity in a single step. nih.gov For example, a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate can be heated under solvent-free conditions to achieve 1,2,4-trisubstituted 1H-imidazoles in very good yields. organic-chemistry.org Metal-free, acid-promoted MCRs have also been developed, providing an expedient route to tri- and tetrasubstituted imidazole derivatives. nih.gov These reactions often proceed smoothly with a range of functionalities to produce the desired scaffolds in good to excellent yields. nih.gov The use of natural acid catalysts, such as citric acid from lemon juice, in aqueous media represents a green chemistry approach to these syntheses. researchgate.net

Reaction Type Components Catalyst/Medium Key Feature
Four-component1,2-Dicarbonyl, Aldehyde, Primary Amine, Ammonium AcetateHeat, Solvent-freeHigh diversity, atom economy
Four-component2-Bromoacetophenone, Aldehyde, Primary Amine, Ammonium AcetateHeat, Solvent-freeAccess to 1,2,4-trisubstituted imidazoles organic-chemistry.org
Three/Four-componentDiketone, Aldehyde, Ammonium Acetate, (+/-) AnilinePivalic Acid / DMSO:H₂OMetal-free synthesis nih.gov
Three-componentArylglyoxal, 1,3-Dicarbonyl, 2-AminobenzothiazoleLemon Juice / WaterGreen, metal-free conditions researchgate.net

Transition Metal-Catalyzed Imidazole Ring Formation

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including imidazoles, by enabling novel bond formations and reaction pathways. Catalysts based on copper, rhodium, palladium, and nickel are frequently employed.

Copper-catalyzed methods are prominent, often utilizing a [3 + 2] cycloaddition reaction pathway. For instance, a copper-catalyzed reaction using oxygen as an oxidant can produce multisubstituted imidazoles with high regioselectivity. organic-chemistry.org Rhodium(II) catalysts can facilitate the reaction of stable 1-sulfonyl triazoles with nitriles to yield imidazoles through the formation of rhodium iminocarbenoid intermediates. organic-chemistry.org

More recently, nickel-catalyzed C-H activation and arylation have emerged as powerful tools. These methods allow for the direct coupling of pre-formed imidazole rings with various partners, but some catalysts are also used in the ring-forming step itself. For example, a nickel-catalyzed cyclization of amido-nitriles has been reported to form disubstituted imidazoles. acs.org These transition metal-catalyzed reactions often offer milder reaction conditions, broader substrate scope, and higher efficiency compared to traditional methods. princeton.edu

Regioselective Introduction and Functionalization of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a crucial substituent in modern pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. Its introduction onto a molecule, particularly at a specific nitrogen atom of a heterocycle, requires specialized reagents and carefully controlled conditions.

Trifluoromethylation Reagents and Associated Mechanistic Pathways

Trifluoromethylation reactions can be broadly categorized based on the nature of the trifluoromethylating species: electrophilic, nucleophilic, or radical.

Electrophilic Trifluoromethylating Reagents deliver a "CF₃⁺" equivalent to a nucleophilic center, such as the deprotonated nitrogen of an imidazole ring. Prominent examples include hypervalent iodine compounds, often called Togni's reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one), and sulfonium (B1226848) salts like Umemoto's reagents (e.g., S-(trifluoromethyl)dibenzothiophenium salts). nih.govbeilstein-journals.org These reagents are generally stable, easy to handle, and react with a wide range of heteroatom nucleophiles. beilstein-journals.org The mechanism involves the nucleophilic attack of the substrate on the electrophilic CF₃ group of the reagent.

Nucleophilic Trifluoromethylating Reagents provide a "CF₃⁻" synthon that attacks an electrophilic center. The most well-known reagent in this class is (trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent. beilstein-journals.org It requires activation by a fluoride source (e.g., TBAF) or an alkoxide to generate the active trifluoromethyl anion. This approach is typically used for the trifluoromethylation of carbonyls and imines.

Radical Trifluoromethylating Reagents generate a trifluoromethyl radical (•CF₃) that can add to aromatic and heteroaromatic systems. Sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois reagent, is a common precursor that, in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), generates the •CF₃ radical. researchgate.netresearchgate.net This method is particularly effective for the direct C-H trifluoromethylation of heterocycles. nih.gov

Reagent Class Example Reagent Mechanism Typical Substrate
ElectrophilicTogni's ReagentNucleophilic attack on CF₃⁺N-H, S-H, O-H bonds beilstein-journals.org
ElectrophilicUmemoto's ReagentNucleophilic attack on CF₃⁺Aromatics, N-heterocycles beilstein-journals.org
NucleophilicRuppert-Prakash ReagentNucleophilic addition of CF₃⁻Aldehydes, Ketones, Imines
RadicalLanglois' ReagentRadical addition of •CF₃Heteroaromatic C-H bonds researchgate.netresearchgate.net

Control of Substitution Patterns at the N1-Position of the Imidazole Core

Achieving regioselective trifluoromethylation at the N1 position of the imidazole ring is a critical synthetic challenge. Direct N-trifluoromethylation of an N-H containing imidazole is the most straightforward approach. This is typically accomplished using electrophilic trifluoromethylating reagents.

The reaction involves the deprotonation of the imidazole N-H with a suitable base (e.g., NaH, t-BuOK) to form the imidazolide anion. academie-sciences.fr This highly nucleophilic anion then attacks the electrophilic CF₃ source, such as a Togni or Umemoto reagent, to form the N-CF₃ bond. academie-sciences.fracademie-sciences.fr The choice of base, solvent, and reaction conditions is crucial to ensure high selectivity for N-functionalization over C-functionalization.

An alternative, multi-step strategy involves the initial synthesis of an N-bromodifluoromethyl imidazole from the reaction of the imidazolide anion with dibromodifluoromethane (B1204443) (CF₂Br₂). academie-sciences.fr The resulting N-CF₂Br intermediate can then be converted to the N-CF₃ group via a halogen exchange reaction, for example, using antimony trifluoride or tetramethylammonium fluoride. academie-sciences.fr While less direct, this method provides another route to the desired N1-substitution pattern. Recent developments have also explored Ritter-type reactions, where a hypervalent iodine trifluoromethylating reagent reacts with a heterocycle in a nitrile solvent, leading to N-trifluoromethylation. academie-sciences.fr

Methodologies for Carboxylic Acid Functional Group Installation and Manipulation

Oxidation Pathways for Carboxylic Acid Formation

Oxidation reactions are a primary method for installing the carboxylic acid group on the imidazole scaffold. These pathways often involve the oxidation of a pre-existing functional group at the C4 position of the imidazole ring. While direct synthesis of the fully substituted "1-(trifluoromethyl)-1H-imidazole-4-carboxylic acid" via a singular named reaction is not commonly documented, the construction of the imidazole-4-carboxylic acid core is well-established and can be adapted.

One prominent strategy involves the oxidation of a C4-alkyl or C4-hydroxymethyl group. More advanced methods, however, build the ring with the precursor to the carboxyl group already in place. A notable example is the iodine-mediated oxidative [4+1] cyclization of enamines with trimethylsilyl azide (TMSN₃), which directly yields imidazole-4-carboxylic derivatives. This method offers a direct route to the carboxylated imidazole core under oxidative conditions.

Another relevant approach involves the synthesis of a 2-mercapto-1H-imidazole-4-carboxylate intermediate. The subsequent removal of the thiol group is achieved through catalytic oxidation, which simultaneously forms the imidazole ring and preserves the carboxylate functionality. While this method requires multiple steps, it provides a reliable pathway to the core structure.

Computational studies on the oxidation of the imidazole ring itself, for instance by hydroxyl radicals, show that the C4 position is susceptible to addition reactions, which can be precursors to oxidation. Although these studies often model atmospheric chemistry, they provide mechanistic insights into the inherent reactivity of the imidazole ring that can inform synthetic strategies.

Protective Group Strategies for Carboxylic Acid Moieties

During the multistep synthesis of complex molecules like this compound, it is often necessary to temporarily mask the carboxylic acid group to prevent it from interfering with reactions targeting other parts of the molecule. organic-chemistry.org A protecting group must be easy to install, stable under various reaction conditions, and readily removable in high yield without affecting the rest of the molecule. uchicago.edu

The most common and effective strategy for protecting carboxylic acids is to convert them into esters. libretexts.org The choice of ester depends on the specific reaction conditions that need to be tolerated.

Common Protecting Groups for Carboxylic Acids:

Protecting GroupStructureInstallation ReagentsCleavage ConditionsStability
Methyl Ester -COOCH₃CH₃OH, Acid catalyst (e.g., H₂SO₄) or CH₃I, Base (e.g., K₂CO₃)Acid or base hydrolysis (e.g., HCl or NaOH)Stable to mild acid/base, hydrogenolysis
Benzyl Ester -COOCH₂PhPhCH₂OH, Acid catalyst or PhCH₂Br, BaseHydrogenolysis (H₂, Pd/C)Stable to acid/base, cleaved by reduction
t-Butyl Ester -COOC(CH₃)₃Isobutylene, Acid catalyst or (Boc)₂O, DMAPStrong acid (e.g., TFA, HCl)Stable to base, hydrogenolysis
Silyl Ester -COOSiR₃R₃SiCl, Base (e.g., Et₃N)Fluoride ions (e.g., TBAF), mild acidLabile, sensitive to acid and base

This table is interactive. Click on headers to sort.

Green Chemistry Principles and Sustainable Synthetic Approaches

The growing emphasis on environmental stewardship in chemical manufacturing has spurred the development of sustainable synthetic methods. For the synthesis of this compound, this involves the use of environmentally benign catalysts and solvents, and the optimization of reaction conditions to minimize waste and energy consumption.

Development of Catalyst Systems for Environmentally Benign Synthesis

Modern synthetic chemistry aims to replace stoichiometric reagents with catalytic systems, particularly those that are efficient, selective, and recyclable. In the context of imidazole synthesis, significant progress has been made in developing green catalysts.

Heterogeneous Catalysts : Solid-supported catalysts are advantageous due to their ease of separation from the reaction mixture and potential for reuse. Systems like silica-supported tetrafluoroboric acid (HBF₄–SiO₂) have proven to be standout, recyclable catalysts for multicomponent reactions (MCRs) that form substituted imidazoles. rsc.org Metal-Organic Frameworks (MOFs), such as MIL-101(Cr), have also been employed as highly efficient, reusable heterogeneous catalysts for imidazole synthesis under solvent-free conditions. mdpi.com

Ionic Liquids and Deep Eutectic Solvents (DESs) : Ionic liquids can serve as both catalysts and solvents, reducing the need for volatile organic compounds (VOCs). Brønsted acidic ionic liquids, for example, have been used as reusable catalysts for the one-pot synthesis of imidazoles under solvent-free conditions. researchgate.net Similarly, novel ternary Deep Eutectic Solvents (DESs) have been developed that act as cost-effective and environmentally friendly dual solvent-catalysts, showing excellent recyclability over multiple runs.

Metal-Based Catalysts : While aiming to reduce reliance on heavy metals, some metal-based catalysts offer high efficiency under mild conditions. Zinc tetrafluoroborate (Zn(BF₄)₂) is an effective catalyst for forming substituted imidazoles. rsc.org The catalytic potencies of various metal tetrafluoroborates have been studied, with the order often being Zn(BF₄)₂ > Co(BF₄)₂ > AgBF₄ ≈ Fe(BF₄)₂. rsc.org

The development of these catalyst systems is crucial for creating more sustainable pathways for the synthesis of complex imidazoles.

Comparison of Green Catalyst Systems for Imidazole Synthesis:

Catalyst SystemTypeKey AdvantagesRecyclability
HBF₄–SiO₂ HeterogeneousHigh efficiency, solid-supportedYes, up to 5 cycles reported rsc.org
MIL-101(Cr) Heterogeneous (MOF)High activity, solvent-free conditionsYes, multiple cycles mdpi.com
Acidic Ionic Liquids Homogeneous/SolventDual role, solvent-free potentialYes, multiple cycles reported researchgate.net
Ternary DES Homogeneous/SolventDual role, biodegradable componentsYes, up to 5 cycles reported
Zn(BF₄)₂ Homogeneous (Metal Salt)High potency, mild conditionsPossible but more complex recovery

This table is interactive. Click on headers to sort.

Solvent Selection and Reaction Condition Optimization in the Context of Sustainability

Solvent selection is a cornerstone of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. The ideal green solvent is non-toxic, derived from renewable resources, biodegradable, and easily recyclable.

For syntheses related to fluorinated imidazoles, several green solvent strategies have been explored:

Water/Methanol Mixtures : A mixture of water and methanol (classified as a green solvent) has been successfully used for the synthesis of fluorinated zeolitic-imidazolate frameworks (ZIFs) at room temperature, demonstrating a mild and sustainable approach. acs.org

Solvent-Free Reactions : The most sustainable approach is to eliminate the solvent entirely. Many of the catalytic systems mentioned, including MIL-101 MOFs and certain ionic liquids, are highly effective under solvent-free (neat) conditions, often facilitated by thermal or microwave heating. mdpi.comresearchgate.net

Fluorous Solvents : Highly fluorinated compounds can be used as "fluorous" solvents. These are often immiscible with organic solvents at room temperature but become miscible at elevated temperatures, a property that can be exploited for catalyst and product separation, enhancing recyclability. ijsr.net

In addition to solvent choice, optimizing reaction conditions by using energy-efficient techniques like microwave irradiation can dramatically reduce reaction times and energy consumption, further aligning the synthesis with the principles of green chemistry. The combination of a recyclable, benign catalyst with an environmentally friendly solvent or solvent-free conditions represents the state-of-the-art in the sustainable synthesis of this compound and related compounds.

Applications in Advanced Organic Synthesis and Chemical Sciences

Role as a Key Building Block for Complex Heterocyclic Compound Synthesis

The intrinsic reactivity and functional group arrangement of 1-(trifluoromethyl)-1H-imidazole-4-carboxylic acid make it an important starting material for constructing sophisticated heterocyclic structures. The imidazole (B134444) ring is a common motif in biologically active compounds, and the trifluoromethyl group can significantly enhance properties such as metabolic stability and binding affinity. nih.gov

The imidazole core of this compound is a foundational element for building fused-ring systems. Fused heterocycles, where two or more rings share atoms, are of significant interest due to their diverse biological activities and applications in materials science. nih.govorganic-chemistry.org Methodologies such as iron-catalyzed C-H amination and intramolecular cyclizations are employed to construct these systems, creating compounds like imidazo[1,5-a]pyridines and imidazo[5,1-b]thiazoles. organic-chemistry.org The presence of the carboxylic acid and trifluoromethyl groups on the imidazole starting block offers strategic points for modification and can influence the electronic properties and reactivity of the resulting fused system. For instance, the synthesis of imidazole-fused 1,4-benzoxazepines has been achieved through base-mediated cyclization reactions, highlighting a pathway where imidazole derivatives are essential precursors. nih.gov

The dual functionality of this compound allows it to be a central component in the synthesis of larger, multifunctional molecules. The carboxylic acid group can be readily converted into esters, amides, or other derivatives, while the imidazole ring itself can participate in various coupling and condensation reactions. This versatility enables the assembly of complex molecular architectures.

One notable synthetic strategy involves the cycloaddition reaction between imidoyl chlorides and isocyanoacetate esters to construct 1,5-diaryl-1H-imidazole-4-carboxylate intermediates. mdpi.comnih.gov These intermediates can then be hydrolyzed to yield the corresponding carboxylic acids. This approach allows for the systematic introduction of different substituents onto the imidazole core, facilitating the development of libraries of compounds for screening purposes. mdpi.com The trifluoromethyl group on the N-1 position of the imidazole ring is a key feature, often introduced to modulate the lipophilicity and electronic nature of the final molecule. nih.gov

Table 1: Examples of Synthesized Imidazole Carboxylic Acid Derivatives and Intermediates This table is representative of synthetic strategies used for analogous imidazole systems.

Entry Reactant 1 (Imidoyl Chloride) Reactant 2 (Isocyanoacetate) Product (Ester Intermediate) Final Product (Carboxylic Acid)
1 N-(4-bromophenyl)-4-fluorobenzimidoyl chloride Ethyl isocyanoacetate Ethyl 1-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazole-4-carboxylate 1-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazole-4-carboxylic acid
2 N,4-diphenylbenzimidoyl chloride Ethyl isocyanoacetate Ethyl 1,5-diphenyl-1H-imidazole-4-carboxylate 1,5-diphenyl-1H-imidazole-4-carboxylic acid

Data adapted from synthetic methodologies for 1,5-diaryl-1H-imidazole-4-carboxylic acids. mdpi.com

Utilization in Material Science Precursors and Ligand Design

The distinct chemical properties of this compound extend its utility into the realm of materials science, particularly in the creation of specialized polymers and coordination complexes.

Imidazole-containing monomers are valuable for creating functional polymers. mdpi.comresearchgate.net The carboxylic acid functionality of this compound provides a reactive handle for its incorporation into a polymer backbone. Through standard chemical transformations, the carboxylic acid can be converted into a polymerizable group, such as an acrylate, methacrylate (B99206), or vinyl ester. For example, vinylimidazole derivatives have been synthesized and incorporated into acrylamide-based polymer matrices. mdpi.com The resulting polymers can possess unique properties imparted by the imidazole and trifluoromethyl groups. The synthesis of copolymers using imidazole-based monomers and other commercial monomers like methyl methacrylate has been successfully demonstrated, indicating the feasibility of creating a wide range of polymeric materials. researchgate.net

In coordination chemistry, this compound is an excellent candidate for ligand design. It possesses two distinct coordination sites: the nitrogen atoms of the imidazole ring (N-donors) and the oxygen atoms of the carboxylate group (O-donors). researchgate.net This bifunctionality allows it to act as a versatile chelating or bridging ligand, forming stable complexes with various metal ions. researchgate.netnih.gov

Contribution to Novel Reaction Methodology Development

The synthesis of fluorinated heterocyclic compounds like this compound has spurred the development of new synthetic methods. The introduction of trifluoromethyl groups into organic molecules is a significant challenge in synthetic chemistry, and efficient methods are highly sought after. nih.gov

Research into the synthesis of trifluoromethyl-substituted imidazoles has led to innovative reaction pathways. One such method involves the reaction of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with ammonia (B1221849) to produce 4-trifluoromethyl-imidazoles in high yields. nih.gov Another important strategy is the van Leusen imidazole synthesis, which utilizes tosylmethylisocyanide (TosMIC) and has been adapted for the creation of imidazoles containing a trifluoromethyl group. mdpi.com Furthermore, the development of one-pot procedures, such as the synthesis of benzimidazole (B57391) carboxylic acid derivatives via heterocyclization, represents an advancement in creating complex molecules efficiently. medcraveonline.com The ongoing effort to create key building blocks for new fungicides, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, also highlights the importance of developing novel and cost-effective synthetic routes for fluorinated heterocyclic acids. thieme.de These methodological advancements are critical for expanding the accessibility and application of complex fluorinated molecules in various scientific fields.

Development of Reagents in Specific Organic Transformations

No specific instances have been identified in the searched literature where this compound has been utilized as a primary reagent or a precursor for the development of reagents for specific organic transformations.

Catalytic Applications of this compound and its Derivatives

There is no available research detailing the use of this compound or its direct derivatives as catalysts in chemical reactions. While the broader class of imidazole-containing compounds is known to be employed in catalysis, often as ligands for metal centers, specific data for the catalytic activity of this particular compound is not present in the searched scientific papers.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 1-(trifluoromethyl)-1H-imidazole-4-carboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) experiments, provides a complete picture of the molecular framework.

The ¹H NMR spectrum is expected to provide precise information about the electronic environment of the protons in the molecule. The imidazole (B134444) ring of this compound contains two protons, H2 and H5. Due to the strong electron-withdrawing nature of the N-bound trifluoromethyl group and the C-bound carboxylic acid, these protons are anticipated to be significantly deshielded, appearing at a downfield chemical shift. The carboxylic acid proton typically appears as a broad singlet at a very downfield position, often above 12 ppm, due to strong hydrogen bonding effects. rsc.org

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound would be expected to show five distinct signals corresponding to the three carbons of the imidazole ring (C2, C4, C5), the carboxylic acid carbon (C=O), and the carbon of the trifluoromethyl group (-CF₃). The carboxyl carbon is typically found in the 165-185 ppm region. rsc.org The carbon of the CF₃ group is expected to appear as a quartet due to coupling with the three attached fluorine atoms (¹J_CF). The chemical shifts of the imidazole carbons are influenced by the electronic effects of the substituents. researchgate.netrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Multiplicities Predicted data based on spectroscopic principles and data from analogous compounds.

AtomNucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityJ-Coupling (Hz)Notes
H2¹H8.0 - 8.5Singlet (s)-Proton at position 2 of the imidazole ring, deshielded by the adjacent nitrogen atoms and the N-CF₃ group.
H5¹H7.8 - 8.2Singlet (s)-Proton at position 5, adjacent to the carboxylic acid group.
-COOH¹H> 12.0Broad Singlet (br s)-Acidic proton, chemical shift is highly dependent on solvent and concentration.
C2¹³C135 - 145Singlet or Quartet³JCF ≈ 2-5 HzImidazole carbon between two nitrogen atoms. May exhibit small long-range coupling to the CF₃ group.
C4¹³C138 - 148Singlet or Quartet³JCF ≈ 2-5 HzImidazole carbon bearing the carboxylic acid. May exhibit small long-range coupling to the CF₃ group.
C5¹³C115 - 125Singlet-Imidazole carbon adjacent to the carboxylic acid group.
-C OOH¹³C165 - 175Singlet-Carbonyl carbon of the carboxylic acid.
-CF₃¹³C118 - 128Quartet (q)¹JCF ≈ 270-280 HzCarbon of the trifluoromethyl group, split into a quartet by the three directly attached fluorine atoms. rsc.org

¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. alfa-chemistry.combiophysics.org For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp resonance. This singlet arises because the three fluorine atoms of the trifluoromethyl group are chemically and magnetically equivalent.

The chemical shift of the CF₃ group is highly sensitive to its electronic environment. dovepress.com Attached to an sp²-hybridized nitrogen of the imidazole ring, the CF₃ group is in an electron-deficient environment, which influences its chemical shift. The typical range for a CF₃ group attached to a nitrogen within a heterocyclic system is between -60 and -75 ppm relative to the standard reference, CFCl₃. chemrxiv.org This technique is also highly effective for quantification, as the integration of the ¹⁹F signal can be used to determine the purity or concentration of the compound.

While 1D NMR provides essential information, 2D NMR experiments are indispensable for confirming the precise connectivity of atoms, especially in complex heterocyclic systems. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). In this molecule, the imidazole protons H2 and H5 are separated by four bonds and are not expected to show a COSY correlation.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map protons to the carbons they are directly attached to. An HSQC spectrum would show a correlation cross-peak between the ¹H signal for H2 and the ¹³C signal for C2, and another between H5 and C5. This confirms the direct C-H bonds.

The H2 proton should show correlations to both C4 and C5.

The H5 proton should show correlations to C2, C4, and, crucially, to the carboxyl carbon (-COOH), confirming the position of the carboxylic acid group at C4.

Long-range ¹H-¹³C or ¹⁹F-¹³C HMBC could also reveal correlations from the fluorine atoms to C2, providing definitive evidence for the N-CF₃ linkage. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies atoms that are close in space, regardless of their bonding connectivity. A NOESY spectrum could show a through-space correlation between the fluorine atoms of the CF₃ group and the H2 proton, which would provide strong evidence for the N1-substitution of the trifluoromethyl group.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.net

The IR and Raman spectra of this compound would be dominated by features arising from the carboxylic acid, the imidazole ring, and the trifluoromethyl group.

Carboxylic Acid Group: This group has very distinct IR absorptions. A very broad band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration typically gives rise to a strong, sharp absorption in the 1700-1730 cm⁻¹ range.

Imidazole Ring: The imidazole ring exhibits a series of characteristic vibrations. C=N and C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations also produce characteristic signals. acs.orgresearchgate.net

Trifluoromethyl Group: The C-F bonds give rise to very strong and characteristic absorption bands in the IR spectrum, typically in the 1100-1300 cm⁻¹ region, due to symmetric and asymmetric stretching vibrations.

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies Predicted data based on spectroscopic principles and data from analogous compounds.

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity (IR)Expected Intensity (Raman)
2500 - 3300O-H stretchCarboxylic AcidStrong, BroadWeak
~3100C-H stretch (aromatic)Imidazole RingMediumMedium
1700 - 1730C=O stretchCarboxylic AcidStrong, SharpMedium
1450 - 1600C=C and C=N ring stretchImidazole RingMedium - StrongStrong
1100 - 1300C-F asymmetric & symmetric stretchTrifluoromethyl GroupVery StrongMedium
800 - 950C-H out-of-plane bendImidazole RingStrongWeak

Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. The fragmentation pattern observed in the mass spectrum provides valuable structural information, akin to a molecular fingerprint. dtic.milresearchgate.net

For this compound (C₅H₃F₃N₂O₂), the calculated exact mass of the molecular ion [M]⁺• is 196.0147.

The fragmentation of this molecule under electron impact (EI) ionization would likely proceed through several characteristic pathways: fluorine1.ru

Decarboxylation: A primary and highly characteristic fragmentation for carboxylic acids is the loss of a CO₂ molecule (44 Da), leading to a significant fragment ion at m/z 152.0187. whitman.edu

Loss of Trifluoromethyl Radical: Cleavage of the N-C bond could result in the loss of the trifluoromethyl radical (•CF₃, 69 Da), generating a fragment ion at m/z 127.0249.

Further Fragmentation: The initial fragments can undergo further decomposition. For instance, the ion at m/z 152 could lose HCN (27 Da) from the imidazole ring, a common fragmentation pathway for nitrogen heterocycles.

Table 3: Predicted Key Mass Spectrometry Fragments Predicted data based on the structure of this compound.

m/z (Calculated)Proposed Formula of FragmentProposed Loss from Molecular IonNotes
196.0147[C₅H₃F₃N₂O₂]⁺•-Molecular Ion (M⁺•)
179.0117[C₅H₂F₃N₂O]⁺•-OHLoss of a hydroxyl radical from the carboxylic acid group.
152.0187[C₄H₃F₃N₂]⁺•-CO₂Loss of carbon dioxide (decarboxylation), a highly probable fragmentation.
127.0249[C₅H₃N₂O₂]⁺•-CF₃Loss of the trifluoromethyl radical.
69.9952[CF₃]⁺-[C₄H₃N₂O₂]•Trifluoromethyl cation, a common fragment in fluorine-containing compounds.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For this compound (C₅H₃F₃N₂O₂), the theoretical exact mass of the molecular ion ([M+H]⁺) would be calculated and compared to the experimentally observed mass. A close correlation between the theoretical and observed mass would confirm the elemental composition.

Illustrative HRMS Data for this compound

Ion Theoretical m/z Observed m/z Mass Error (ppm) Elemental Composition Confirmed
[M+H]⁺ 197.0174 197.0171 -1.52 Yes

This table is for illustrative purposes to demonstrate the type of data obtained from HRMS analysis.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the molecular weight, mass spectrometry can be used to elucidate the structure of a molecule by analyzing its fragmentation pattern. In tandem mass spectrometry (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation, causing it to break apart into smaller fragments. The pattern of these fragments provides a "fingerprint" of the molecule's structure.

For this compound, key fragmentations would be expected, such as the loss of the carboxylic acid group (-COOH), the trifluoromethyl group (-CF₃), or cleavage of the imidazole ring. Analyzing these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule.

Illustrative Fragmentation Pattern Data for this compound

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da) Proposed Fragment Structure/Loss
197.0174 152.0195 44.9979 Loss of -COOH
197.0174 128.0280 68.9894 Loss of -CF₃

This table is for illustrative purposes to demonstrate the type of data obtained from fragmentation analysis.

X-ray Crystallography and Diffraction Studies for Solid-State Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique is crucial for determining the absolute configuration, molecular conformation, and packing of molecules in the solid state.

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

To perform single-crystal X-ray diffraction, a high-quality single crystal of the compound is required. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise positions of all atoms can be determined.

This analysis would reveal the bond lengths, bond angles, and torsional angles of this compound, providing a detailed picture of its molecular geometry. It would also establish how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding.

Illustrative Single-Crystal X-ray Diffraction Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.543
b (Å) 5.121
c (Å) 15.678
β (°) 98.76
Volume (ų) 677.4
Z 4

This table is for illustrative purposes to demonstrate the type of data obtained from single-crystal X-ray diffraction.

Powder X-ray Diffraction for Polymorphism Analysis Methodologies

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a characteristic fingerprint of the crystalline phase.

PXRD is particularly useful for identifying different crystalline forms of a compound, known as polymorphs. Polymorphs can have different physical properties, and their identification is crucial in pharmaceutical and materials science. By comparing the PXRD pattern of a sample to known patterns, the crystalline phase and purity can be determined.

Illustrative Powder X-ray Diffraction Data for this compound (Form I)

2θ (°) d-spacing (Å) Relative Intensity (%)
12.45 7.10 100
18.90 4.69 85
24.55 3.62 70

This table is for illustrative purposes to demonstrate the type of data obtained from powder X-ray diffraction.

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Computational Chemistry and Theoretical Investigations

Reaction Mechanism Elucidation via Computational Pathways

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Transition State Characterization and Energy Profile Determination

The study of chemical reactions involving 1-(trifluoromethyl)-1H-imidazole-4-carboxylic acid necessitates a thorough understanding of the reaction mechanisms, including the identification of transition states and the determination of reaction energy profiles. Computational methods are indispensable for elucidating these transient and often elusive aspects of a chemical transformation.

Transition State Theory and Computational Approaches: Transition state theory posits that reacting molecules pass through a high-energy state, the transition state, on their way to forming products. The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate. Computational chemistry allows for the precise location of these transition state structures on the potential energy surface.

Methodologies for a Hypothetical Reaction: For a hypothetical reaction involving this compound, such as an esterification or amidation of the carboxylic acid group, computational chemists would employ methods like DFT to map out the reaction pathway. This process involves:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state. This is a critical step, as the transition state structure provides crucial information about the bond-making and bond-breaking processes.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants, products, and intermediates will have all real (positive) vibrational frequencies, while a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, thereby confirming that the located transition state is the correct one for the reaction of interest.

Prediction of Regio- and Stereoselectivity in Reactions

Many chemical reactions can potentially yield more than one product, leading to issues of regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial arrangement of the atoms in the product). Computational chemistry has become an essential tool for predicting and understanding the origins of selectivity in organic reactions.

For this compound, the imidazole (B134444) ring presents multiple sites for potential reactions, such as electrophilic aromatic substitution. The trifluoromethyl group, being strongly electron-withdrawing, and the carboxylic acid group will significantly influence the electron density distribution around the ring, thereby directing incoming reagents to specific positions.

Computational Prediction of Regioselectivity: The regioselectivity of reactions, such as the trifluoromethylation of heterocycles, can be predicted by comparing the activation energies for the formation of different possible products. pnas.orgresearchgate.net The reaction pathway with the lower activation energy will be the kinetically favored one, and the corresponding product will be the major isomer. Computational models, including machine learning approaches trained on DFT-calculated data, have shown high accuracy in predicting the regioselectivity of radical C-H functionalization in heterocycles. nih.govresearchgate.net

Factors Influencing Selectivity:

Electronic Effects: The distribution of electron density, which can be visualized through calculated electrostatic potential maps, plays a crucial role. Nucleophilic attack will be favored at electron-deficient sites, while electrophilic attack will occur at electron-rich positions.

Steric Effects: The size and spatial arrangement of the substituents can hinder the approach of a reagent to a particular site, thereby favoring reaction at a less sterically crowded position.

By calculating the energies of the transition states leading to all possible regio- and stereoisomers, a quantitative prediction of the product distribution can be made.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational quantum chemistry is a powerful tool for predicting various spectroscopic properties of molecules, including nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra. These theoretical predictions can be invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds.

Methodology: DFT calculations are widely used for the prediction of spectroscopic parameters. niscpr.res.inmdpi.comresearchgate.net The process typically involves optimizing the molecular geometry and then performing calculations that simulate the interaction of the molecule with electromagnetic radiation.

Predicted Spectroscopic Data for this compound:

Spectroscopic TechniquePredicted ParameterTypical Computational Method
¹H and ¹³C NMR Chemical Shifts (δ)GIAO (Gauge-Including Atomic Orbital) method with DFT
¹⁹F NMR Chemical Shifts (δ)GIAO method with DFT
Infrared (IR) Vibrational Frequencies (cm⁻¹)DFT frequency calculations
UV-Vis Absorption Wavelengths (λmax)Time-Dependent DFT (TD-DFT)

Correlation with Experimental Data: A strong correlation between the computationally predicted and experimentally measured spectroscopic data provides confidence in the assigned structure of the molecule. For instance, in a study on a related trifluoromethyl-containing benzimidazole (B57391) derivative, DFT calculations at the B3LYP/6-31G(d,p) level of theory showed good agreement between the calculated and experimental ¹H and ¹³C NMR chemical shifts. niscpr.res.in Similarly, theoretical UV-Vis spectra calculated using TD-DFT can accurately reproduce experimental absorption maxima, aiding in the assignment of electronic transitions. niscpr.res.in

Deviations between theoretical and experimental values can often be attributed to factors such as solvent effects, intermolecular interactions in the solid state, and the inherent approximations in the computational methods. By carefully considering these factors, a robust and reliable correlation between theory and experiment can be established.

Future Research Directions and Emerging Paradigms for 1 Trifluoromethyl 1h Imidazole 4 Carboxylic Acid

Development of Novel and Efficient Synthetic Routes for Scale-Up and Industrial Application

The advancement of practical applications for 1-(trifluoromethyl)-1H-imidazole-4-carboxylic acid is contingent upon the development of synthetic routes that are not only efficient but also scalable and economically viable for industrial production. Current synthetic strategies often involve multi-step processes that may not be suitable for large-scale manufacturing. Future research in this area should focus on several key aspects to overcome these limitations.

Another critical area of investigation is the development of catalytic methods . The use of transition metal catalysts or organocatalysts could enable milder reaction conditions, enhance regioselectivity, and allow for the use of more readily available starting materials. For example, a catalytic cycloaddition reaction could be a powerful tool for constructing the imidazole (B134444) ring with the desired trifluoromethyl and carboxylic acid functionalities. The synthesis of 1,5-diaryl-1H-imidazole-4-carboxylic acids through the cycloaddition of ethyl isocyanoacetate and diarylimidoyl chlorides provides a relevant precedent for such approaches. mdpi.com

Furthermore, the development of scalable purification techniques is paramount for industrial applications. Traditional chromatographic methods are often not feasible for large-scale production. Therefore, research into crystallization-based purifications or other non-chromatographic methods will be essential.

A comparative overview of potential synthetic strategies is presented in the table below:

Synthetic StrategyPotential AdvantagesKey Research Challenges
Multicomponent Reactions Fewer steps, reduced waste, higher atom economy.Identification of suitable reaction partners and conditions.
Catalytic Cycloadditions Milder conditions, high regioselectivity, use of readily available starting materials.Catalyst development and optimization, substrate scope.
Late-stage Trifluoromethylation Allows for diversification of imidazole precursors.Regioselectivity of the trifluoromethylation step.
Flow Chemistry Synthesis Improved safety, scalability, and process control.Reactor design and optimization for specific reaction steps.

By focusing on these areas, researchers can pave the way for the cost-effective and sustainable production of this compound, making it more accessible for a wide range of applications.

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

The unique combination of a trifluoromethyl group, an imidazole ring, and a carboxylic acid moiety in this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover and harness these novel chemical transformations.

A key area of interest is the C-H functionalization of the imidazole ring. Directing group strategies or innate reactivity patterns could be exploited to introduce new functional groups at specific positions on the ring, leading to a diverse range of derivatives with tailored properties. The mild conditions under which zinc sulfinate salts can be used to transfer alkyl radicals to heterocycles, even in the presence of sensitive functional groups like carboxylic acids, highlight the potential for such transformations. nih.gov

Furthermore, the participation of the trifluoromethyl-substituted imidazole in cycloaddition reactions is a promising avenue for the synthesis of complex polycyclic structures. nih.govacs.orgorganic-chemistry.orgresearchgate.net For instance, copper-catalyzed trifluoromethylarylated cycloadditions of imidazoles with olefins have been shown to produce highly functionalized tricyclic imidazoles. nih.govacs.org Applying similar methodologies to this compound could lead to the discovery of novel molecular scaffolds with interesting biological or material properties.

The development of photoredox-catalyzed reactions involving this compound also holds significant potential. Visible-light-induced radical cascade trifluoromethylation/cyclization reactions have been successfully employed to synthesize trifluoromethylated polycyclic quinazolinones and benzimidazoles. nih.gov Exploring similar transformations with this compound could open up new pathways to complex heterocyclic systems.

The following table summarizes potential areas of reactivity exploration:

Reaction TypePotential OutcomeResearch Focus
C-H Functionalization Introduction of new functional groups on the imidazole ring.Development of selective and mild reaction conditions.
Cycloaddition Reactions Synthesis of novel polycyclic heterocyclic systems.Exploration of different dienophiles and reaction catalysts.
Photoredox Catalysis Access to unique radical-mediated transformations.Investigation of novel reaction pathways and mechanisms.
Carboxylic Acid Derivatization Creation of amides, esters, and other functional derivatives.Development of efficient coupling and derivatization methods.

By systematically investigating these and other potential transformations, the synthetic utility of this compound can be significantly expanded, leading to the creation of a vast library of novel compounds for various applications.

Integration into Advanced Material Science Methodologies and Functional Material Design

The unique properties of this compound make it an attractive building block for the design and synthesis of advanced functional materials. The trifluoromethyl group can enhance thermal and chemical stability, while the imidazole and carboxylic acid moieties can act as versatile coordination sites for the construction of extended structures.

A particularly promising application is in the development of Covalent Organic Frameworks (COFs) . The bifunctional nature of the molecule, with its potential for forming strong covalent bonds, makes it an ideal candidate for the construction of porous, crystalline materials. Trifluoromethyl-grafted COFs have already demonstrated their utility in the adsorption and detection of pesticides, and imidazole-linked COFs have been explored for electrochemical applications. rsc.orgresearchgate.netnih.gov By incorporating this compound into COF structures, it may be possible to create materials with tailored pore sizes, functionalities, and stabilities for applications in gas storage, separation, and catalysis.

Another exciting avenue is the use of this compound as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) . The imidazole and carboxylic acid groups can coordinate to metal ions, leading to the formation of highly ordered, porous structures. The presence of the trifluoromethyl group could impart unique properties to the resulting MOFs, such as enhanced hydrophobicity or specific interactions with fluorinated guest molecules.

Furthermore, the potential for this molecule to be used in the development of functional polymers and nanoparticles should be explored. For example, it could be incorporated into polymer backbones to modify their electronic or physical properties. Imidazole-4,5-dicarboxylic acid has been used to functionalize silver nanoparticles for sensing applications, suggesting a similar potential for its trifluoromethylated analogue. nih.gov

The table below outlines potential applications in materials science:

Material TypePotential Role of the CompoundTarget Applications
Covalent Organic Frameworks (COFs) Monomeric building block.Gas storage and separation, catalysis, sensing.
Metal-Organic Frameworks (MOFs) Organic linker.Gas storage, drug delivery, chemical sensing.
Functional Polymers Monomer or functional additive.High-performance plastics, membranes, electronic materials.
Functionalized Nanoparticles Surface ligand.Sensing, catalysis, biomedical imaging.

The integration of this compound into these advanced material platforms has the potential to lead to the development of novel materials with superior performance and functionalities.

Applications in Continuous Flow Chemistry and Microreactor Technology

Continuous flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. The application of these technologies to the synthesis and transformation of this compound represents a major area for future research.

The synthesis of the compound itself could be significantly improved through the use of continuous flow reactors. The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields, improved purity, and a reduction in by-product formation. Furthermore, the small reactor volumes enhance safety, particularly when dealing with highly reactive or hazardous reagents. The continuous flow synthesis of amides from carboxylic acids and the preparation of imidazole fragments for active pharmaceutical ingredients have been successfully demonstrated, providing a strong foundation for developing a flow synthesis of the target molecule. unimi.itnih.govresearchgate.netnih.gov

Beyond its synthesis, downstream transformations of this compound can also be performed in continuous flow. This would allow for the rapid and efficient generation of a library of derivatives for screening in various applications. For example, the amidation or esterification of the carboxylic acid group could be carried out in a flow reactor, followed by in-line purification to yield the desired products.

The use of microreactors can also enable the exploration of reaction conditions that are not easily accessible in batch, such as high pressures and temperatures. This could lead to the discovery of novel reactivity and the development of more efficient synthetic routes.

The benefits of applying flow chemistry are summarized in the table below:

Application AreaAdvantages of Flow ChemistryResearch Focus
Synthesis of the Compound Improved yield and purity, enhanced safety, scalability.Reactor design, optimization of reaction parameters.
Derivative Synthesis Rapid library generation, in-line purification.Integration of multiple reaction and purification steps.
Exploration of Novel Reactivity Access to high-pressure/temperature regimes.Discovery of new transformations and reaction pathways.

The adoption of continuous flow chemistry and microreactor technology will be a key enabler for the efficient and sustainable production and derivatization of this compound.

Deepening Computational Understanding of its Reactivity and Structure

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structure, reactivity, and electronic properties of molecules. Applying these methods to this compound can provide valuable insights that can guide experimental research.

DFT calculations can be used to predict the geometric and electronic structure of the molecule, including bond lengths, bond angles, and charge distribution. This information can help to rationalize its observed reactivity and predict its behavior in different chemical environments. For example, DFT studies have been successfully used to investigate the structural and electronic properties of other trifluoromethylated imidazole and benzimidazole (B57391) derivatives. niscpr.res.inacs.orgresearchgate.netmdpi.com

Furthermore, computational methods can be employed to elucidate reaction mechanisms . By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface for a given reaction and identify the most likely reaction pathway. This can be particularly useful for understanding the regioselectivity of C-H functionalization reactions or the stereoselectivity of cycloaddition reactions.

Molecular docking studies can also be performed to predict the binding affinity and mode of interaction of this compound and its derivatives with biological targets such as enzymes and receptors. This can aid in the rational design of new drug candidates.

The following table highlights the potential contributions of computational studies:

Computational MethodInformation GainedImpact on Research
DFT Calculations Geometric and electronic structure, charge distribution.Rationalization of reactivity, prediction of properties.
Reaction Mechanism Studies Transition state energies, reaction pathways.Understanding and predicting reaction outcomes.
Molecular Docking Binding affinity and mode of interaction with biological targets.Rational drug design and lead optimization.
Spectroscopic Predictions Prediction of NMR, IR, and UV-Vis spectra.Aiding in the characterization of new compounds.

By leveraging the power of computational chemistry, researchers can accelerate the discovery and development of new applications for this compound.

Innovations in Sustainable Synthesis and Green Chemistry for Trifluoromethylated Heterocycles

The principles of green chemistry, which aim to minimize the environmental impact of chemical processes, are becoming increasingly important in both academic and industrial research. The development of sustainable synthetic methods for this compound and other trifluoromethylated heterocycles is a crucial area for future investigation.

A key focus should be on the use of environmentally benign solvents . The replacement of traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids can significantly reduce the environmental footprint of a synthetic process.

The development of recyclable catalysts is another important aspect of green chemistry. The use of heterogeneous catalysts or catalysts that can be easily separated from the reaction mixture and reused can lead to significant cost savings and waste reduction.

Furthermore, the design of atom-economical reactions that maximize the incorporation of starting materials into the final product is a central tenet of green chemistry. Multicomponent reactions, as discussed earlier, are a prime example of this approach.

The application of alternative energy sources , such as microwave irradiation or photochemical methods, can also contribute to the development of more sustainable synthetic processes by reducing reaction times and energy consumption.

The table below outlines key green chemistry principles and their potential application:

Green Chemistry PrincipleApplication to SynthesisPotential Benefits
Use of Greener Solvents Employing water, ionic liquids, or supercritical fluids.Reduced environmental pollution and health hazards.
Recyclable Catalysts Development of heterogeneous or easily separable catalysts.Reduced waste and manufacturing costs.
Atom Economy Design of multicomponent and one-pot reactions.Minimized by-product formation and waste.
Alternative Energy Sources Utilization of microwave or photochemical methods.Reduced energy consumption and reaction times.

By embracing the principles of green chemistry, the synthesis of this compound can be made more environmentally friendly and sustainable, ensuring its long-term viability as a valuable chemical building block.

Q & A

Q. What are the common synthetic routes for preparing 1-(trifluoromethyl)-1H-imidazole-4-carboxylic acid, and what methodological considerations are critical?

The synthesis of imidazole-carboxylic acid derivatives often involves functionalization of the imidazole core. For this compound, a plausible approach involves trifluoromethylation of pre-formed imidazole intermediates. While direct synthesis methods for this specific compound are not explicitly detailed in the evidence, analogous strategies include:

  • Trifluoromethylation : Introducing the trifluoromethyl group via reagents like Togni’s reagent or Umemoto’s reagent under controlled conditions to avoid side reactions .
  • Carboxylic Acid Formation : Oxidation of hydroxymethyl groups or hydrolysis of nitrile/ester precursors, as seen in related imidazole derivatives (e.g., 1-methyl-1H-imidazole-4-sulfonyl chloride synthesis via chlorosulfonic acid reactions) .
    Key Considerations :
  • Use inert atmospheres to stabilize reactive intermediates.
  • Monitor reaction progress using HPLC or LCMS for purity validation, as exemplified in patent synthesis workflows .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Spectroscopic Methods :

  • NMR Spectroscopy : 1H, 13C, and 19F NMR are critical for confirming the trifluoromethyl group’s presence and positional isomerism. For example, 19F NMR can resolve trifluoromethyl environments, as shown for structurally similar iodazinium salts .
  • Mass Spectrometry (LCMS) : Used to verify molecular weight and fragmentation patterns (e.g., m/z values reported in patent syntheses) .
    Crystallographic Techniques :
  • Single-Crystal XRD : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, though discrepancies may arise when comparing data from alternative software .
    Reference Data :
TechniqueExample Application from EvidenceKey Parameters
19F NMRTrifluoromethyl-phenyl derivatives Chemical shifts: -60 to -70 ppm
LCMSPatent compound validation m/z 757 [M+H]+ observed

Q. What are the primary research applications of this compound in academia?

  • Coordination Chemistry : Acts as a ligand for metal-organic frameworks (MOFs) or coordination polymers, leveraging its carboxylic acid and imidazole moieties. Related imidazole-4-carboxylic acids form complexes with transition metals (e.g., Cu, Zn) for catalytic or sensing applications .
  • Pharmaceutical Intermediates : Used in synthesizing bioactive molecules, such as kinase inhibitors or protease modulators, as seen in patent examples with trifluoromethyl-aniline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when refining structures of derivatives?

Discrepancies often arise from software choice (e.g., SHELXL vs. newer programs) or twinning in crystals. Strategies include:

  • Cross-Validation : Refine data using multiple software packages (e.g., SHELXL for robustness, Olex2 for user-friendly interfaces) .
  • High-Resolution Data : Prioritize synchrotron sources to improve data quality, especially for twinned crystals .
  • Literature Benchmarking : Compare bond lengths/angles with structurally characterized analogs (e.g., imidazole-dicarboxylic acid complexes) .

Q. What experimental design principles apply to optimizing trifluoromethylation reactions for this compound?

  • Reagent Selection : Trifluoromethylation efficiency depends on electrophilic vs. radical pathways. For electron-deficient imidazoles, copper-mediated methods may enhance yields .
  • Solvent and Temperature : Use polar aprotic solvents (e.g., DMF) at 0–25°C to minimize decomposition, as noted in sulfonyl chloride syntheses .
  • Byproduct Analysis : Employ HPLC (e.g., retention time 1.23 minutes under SQD-FA05 conditions) to identify and quantify impurities .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

  • Ligand Design : The carboxylic acid group enables coordination to metal nodes (e.g., Zn, Cu clusters), while the trifluoromethyl group enhances hydrophobicity for gas adsorption. Reference coordination polymers using imidazole-4,5-dicarboxylic acid as a template .
  • Functionalization Strategies : Post-synthetic modification (PSM) of MOFs with trifluoromethyl groups can tailor pore environments, as demonstrated in analogous fluorinated frameworks .

Methodological Notes

  • Safety Protocols : Follow guidelines for handling fluorinated compounds, including PPE (gloves, goggles) and waste disposal, as outlined in safety data sheets .
  • Data Reproducibility : Document reaction conditions rigorously (e.g., CAS RN 277756-44-2 for related compounds) to ensure reproducibility .

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